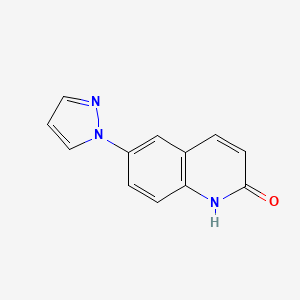

6-(1-Pyrazolyl)-2-quinolone

Vue d'ensemble

Description

- 6-(1-Pyrazolyl)-2-quinolone is a heterocyclic compound with a fused pyrazole and quinolone ring system.

- It belongs to the class of pyrazole derivatives, which have gained attention due to their diverse biological activities.

Synthesis Analysis

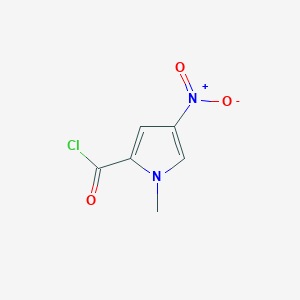

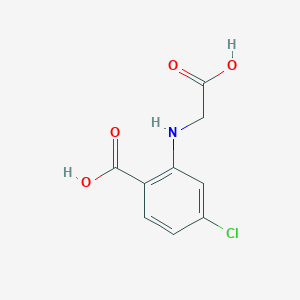

- 6-(1-Pyrazolyl)-2-quinolone can be synthesized using various methods, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation reactions.

Molecular Structure Analysis

- The compound consists of a quinolone core fused with a pyrazole ring.

- The nitrogen atoms in the pyrazole ring play a crucial role in its biological activity.

Chemical Reactions Analysis

- 6-(1-Pyrazolyl)-2-quinolone can participate in various chemical reactions, including substitution, oxidation, and reduction processes.

Physical And Chemical Properties Analysis

- 6-(1-Pyrazolyl)-2-quinolone is a solid with a melting point around 66-70°C.

- It is weakly basic and can react with both acids and bases.

Applications De Recherche Scientifique

Antibacterial Applications

Quinolones, including compounds like 6-(1-Pyrazolyl)-2-quinolone, act by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and maintenance, making quinolones effective against a wide range of bacterial infections. The development of quinolone resistance, however, is a growing concern, driven by mutations in gyrase and topoisomerase IV, plasmid-mediated resistance, and chromosomal changes affecting drug uptake and efflux (Aldred et al., 2014).

Antimalarial Activity

Research on 2-pyrazolyl quinolones has highlighted their potential in antimalarial therapy. These compounds exhibit potent activity against multidrug-resistant strains of malaria parasites, with no cross-resistance observed. The mechanism involves binding to the ubiquinone-reducing Qi site of the parasite's bc1 complex, indicating a promising route for developing new antimalarial drugs (Hong et al., 2018).

Mechanisms of Action and Resistance

Quinolones' efficacy stems from their ability to convert bacterial gyrase and topoisomerase IV into toxic enzymes that fragment the bacterial chromosome. Resistance arises through mutations in these enzymes, plasmid-mediated mechanisms, and alterations in drug efflux or uptake. Novel insights into these interactions are critical for designing drugs to combat resistant strains, highlighting the ongoing need for research in this area (Aldred et al., 2014; Naeem et al., 2016).

Drug Development and Synthesis

The synthetic versatility of quinolones allows for the creation of novel analogs with enhanced antibacterial activity. Modifications at various positions on the quinolone core structure can yield compounds with improved pharmacokinetic properties and reduced resistance profiles. This area of research is vital for the ongoing development of new antibacterial agents to address the challenge of drug resistance (Naeem et al., 2016).

Safety And Hazards

- Information on safety and hazards specific to this compound is not readily available.

- Always follow proper handling procedures and consult safety data sheets.

Orientations Futures

- Investigate its potential as a drug candidate, considering its unique structure and biological activities.

- Explore its applications in treating specific diseases, such as cancers or infections.

Propriétés

IUPAC Name |

6-pyrazol-1-yl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c16-12-5-2-9-8-10(3-4-11(9)14-12)15-7-1-6-13-15/h1-8H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGKTRGWPPAWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC3=C(C=C2)NC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472692 | |

| Record name | 6-(1-Pyrazolyl)-2-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1-Pyrazolyl)-2-quinolone | |

CAS RN |

102791-46-8 | |

| Record name | 6-(1-Pyrazolyl)-2-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

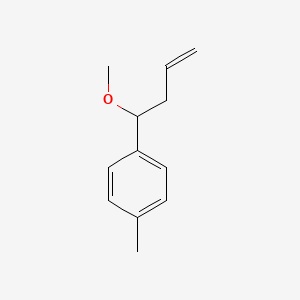

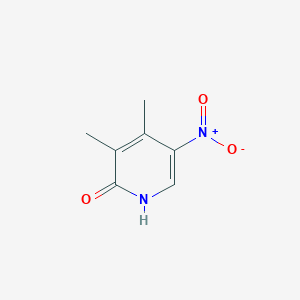

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

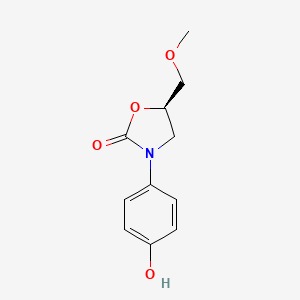

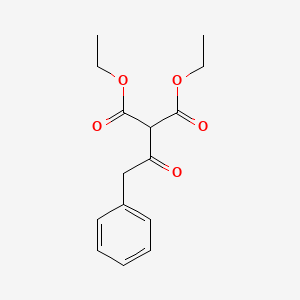

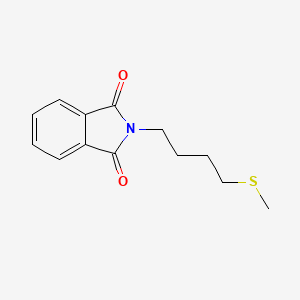

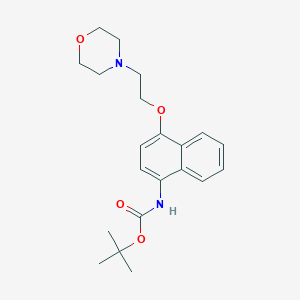

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6,7-Trichloro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B1624301.png)

![{[4-(Thiolanylmethyl)phenyl]methyl}thiolane, chloride, chloride](/img/structure/B1624303.png)

![6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one](/img/structure/B1624307.png)

![Pyrazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B1624317.png)